molecular formula C8H7ClOS B8001326 S-4-Chlorophenylthioacetate CAS No. 21021-60-3

S-4-Chlorophenylthioacetate

Cat. No.: B8001326
CAS No.: 21021-60-3
M. Wt: 186.66 g/mol
InChI Key: QERKIPHHPNUKGG-UHFFFAOYSA-N
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Description

S-4-Chlorophenylthioacetate: is an organic compound with the molecular formula C₈H₇ClOS It is characterized by the presence of a chlorophenyl group attached to a thioacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-4-Chlorophenylthioacetate typically involves the reaction of 4-chlorothiophenol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the thiol group of 4-chlorothiophenol attacks the carbonyl carbon of acetyl chloride, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: S-4-Chlorophenylthioacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the thioacetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

Scientific Research Applications

Chemistry: S-4-Chlorophenylthioacetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound is used to study enzyme mechanisms involving sulfur-containing substrates. It is also employed in the development of inhibitors for enzymes that interact with thiol groups.

Industry: this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it a valuable component in the formulation of various industrial products .

Mechanism of Action

The mechanism of action of S-4-Chlorophenylthioacetate involves its interaction with specific molecular targets, such as enzymes containing thiol groups. The thioacetate moiety can undergo nucleophilic attack by the thiol group of the enzyme, leading to the formation of a covalent bond. This interaction can inhibit the enzyme’s activity, making this compound a potential inhibitor for thiol-containing enzymes. The pathways involved in its mechanism of action include the modulation of redox states and the alteration of enzyme activity .

Comparison with Similar Compounds

  • 4-Chlorophenylthioacetic acid
  • 4-Chlorothiophenol
  • 4-Chlorophenylthioacetamide

Comparison: S-4-Chlorophenylthioacetate is unique due to its thioacetate group, which imparts distinct reactivity compared to similar compounds like 4-Chlorophenylthioacetic acid and 4-Chlorothiophenol. The presence of the thioacetate group allows for specific interactions with thiol-containing enzymes, making it a valuable compound in biochemical research. Additionally, its chemical stability and ease of synthesis make it a preferred choice for various industrial applications .

Properties

IUPAC Name

S-(4-chlorophenyl) ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClOS/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERKIPHHPNUKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401259911
Record name Ethanethioic acid, S-(4-chlorophenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21021-60-3
Record name Ethanethioic acid, S-(4-chlorophenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21021-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanethioic acid, S-(4-chlorophenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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